4-Iodo-2,6-dimethylaniline

Catalog No.
S707128
CAS No.
4102-53-8
M.F
C8H10IN
M. Wt
247.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2,6-dimethylaniline

CAS Number

4102-53-8

Product Name

4-Iodo-2,6-dimethylaniline

IUPAC Name

4-iodo-2,6-dimethylaniline

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

InChI

InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3

InChI Key

BJJSUOOEBCCLNY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)I

Canonical SMILES

CC1=CC(=CC(=C1N)C)I

Synthesis and Labeling:

4-Iodo-2,6-dimethylaniline (4-IDMA) finds applications in scientific research due to its ability to be readily synthesized and labeled with various functional groups. Its aromatic structure allows for straightforward chemical modifications, enabling the incorporation of radioisotopes or fluorescent tags. This labeling capability makes 4-IDMA a valuable tool for studying various biological processes, such as protein-protein interactions and cellular trafficking pathways [].

Protein-Protein Interaction Studies:

4-IDMA serves as a precursor for the synthesis of bifunctional linkers, which are molecules containing two functional groups that can bind to different entities. By attaching one end of the linker to a protein of interest and the other end to a probe molecule (e.g., biotin, fluorophore), researchers can investigate protein-protein interactions []. The labeled protein can then be easily pulled down using affinity chromatography techniques, allowing the identification and analysis of its interacting partners.

Cellular Labeling and Tracking:

4-IDMA can be modified to create fluorescent probes for labeling specific cellular components. The hydrophobic nature of the molecule allows it to readily pass through cell membranes, while the attached fluorescent tag enables visualization of the targeted cellular structures. This approach provides valuable insights into cellular morphology, dynamics, and function [].

  • While 4-IDMA possesses these valuable research applications, it is essential to handle it with caution due to its potential toxicity.
  • Always consult relevant safety data sheets (SDS) and follow recommended handling procedures when working with this chemical.

4-Iodo-2,6-dimethylaniline is an organic compound with the molecular formula C₈H₁₀IN. It features an amino group attached to a benzene ring that is substituted at the 2 and 6 positions with methyl groups, and at the 4 position with an iodine atom. This compound is classified as an aromatic amine and is known for its distinctive properties, including its reactivity due to the presence of the iodine substituent, which can facilitate various

4-IOD-2,6-DMA itself is not likely to have a specific mechanism of action in biological systems. As an intermediate, it lacks the necessary functional groups to interact with biological targets directly. Its significance lies in its role as a precursor for the synthesis of molecules with potential biological activities.

  • Aniline derivatives can be irritating to the skin, eyes, and respiratory system.
  • Iodine can be toxic in high concentrations.
  • Organic compounds like 4-IOD-2,6-DMA are generally flammable and should be handled with appropriate precautions near heat or open flames.

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it a valuable intermediate in organic synthesis.
  • Coupling Reactions: It can undergo coupling reactions, such as those involving palladium-catalyzed cross-coupling processes, which are useful for forming carbon-carbon bonds.
  • Electrophilic Aromatic Substitution: The compound can react under electrophilic aromatic substitution conditions, allowing further functionalization of the aromatic ring.

The biological activity of 4-iodo-2,6-dimethylaniline has been explored in various studies. It exhibits certain toxicological properties; for instance, it is classified as harmful if swallowed or if it comes into contact with skin . Additionally, compounds related to 2,6-dimethylaniline have been investigated for their potential effects on biological systems, including their role in drug metabolism and as intermediates in pharmaceutical synthesis.

Several methods are available for synthesizing 4-iodo-2,6-dimethylaniline:

  • Direct Iodination: This method involves the iodination of 2,6-dimethylaniline using iodine or iodinating agents in the presence of catalysts. This approach has been noted for its simplicity and scalability .
  • Ramberg-Bäcklund Olefination Reaction: A novel synthesis route involves using 4-iodo-2,6-dimethylaniline as a starting material to produce vinyl nitriles through olefination reactions .
  • Palladium-Catalyzed Reactions: The compound can also be synthesized through palladium-catalyzed coupling reactions with various aryl halides or other nucleophiles .

4-Iodo-2,6-dimethylaniline serves multiple purposes in various fields:

  • Chemical Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in the development of dyes and pigments due to its vibrant color properties.
  • Research: It serves as a building block for more complex organic molecules in research settings.

Studies on the interactions of 4-iodo-2,6-dimethylaniline with biological systems have indicated potential toxicity and reactivity. Its interactions with enzymes involved in drug metabolism have been particularly noteworthy, suggesting implications for pharmacokinetics and toxicology. Further research into its interactions could provide insights into its safety profile and potential therapeutic applications.

Several compounds share structural similarities with 4-iodo-2,6-dimethylaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,6-DimethylanilineNo halogen substituent; two methyl groupsCommonly used in dye manufacturing
4-Bromo-2,6-dimethylanilineBromine instead of iodine at the para positionSimilar reactivity but different halogen effects
4-IodoanilineIodine at para position; no methyl substitutionsMore reactive due to lack of steric hindrance

These compounds highlight the uniqueness of 4-iodo-2,6-dimethylaniline due to its specific iodine substitution and dual methyl groups, which influence both its chemical behavior and biological activity.

Molecular Formula and Weight Analysis

4-Iodo-2,6-dimethylaniline possesses the molecular formula C8H10IN, representing a substituted aromatic amine with specific halogen and methyl substituents [1] [2]. The compound exhibits a molecular weight of 247.08 grams per mole, as determined through computational analysis and experimental verification [1] [2] [3]. The molecular structure consists of eight carbon atoms, ten hydrogen atoms, one iodine atom, and one nitrogen atom, arranged in a benzene ring framework with substituent groups at defined positions [1] [4].

The monoisotopic mass of the compound has been calculated as 246.985797 daltons, providing precise mass spectral identification capabilities [4]. The exact mass determination reveals a value of 246.985779, confirming the molecular composition and enabling accurate analytical characterization [5]. These molecular parameters establish the fundamental chemical identity of 4-Iodo-2,6-dimethylaniline within the broader class of halogenated aromatic amines.

ParameterValueSource
Molecular FormulaC8H10IN [1] [2]
Molecular Weight247.08 g/mol [1] [2]
Monoisotopic Mass246.985797 Da [4]
Exact Mass246.985779 Da [5]

Structural Representation and Bonding Characteristics

The structural framework of 4-Iodo-2,6-dimethylaniline centers on a benzene ring bearing three distinct substituents: an amino group, two methyl groups, and one iodine atom [1]. The International Union of Pure and Applied Chemistry name designates this compound as 4-iodo-2,6-dimethylaniline, reflecting the systematic positioning of substituents on the aromatic ring [1] [2].

The canonical Simplified Molecular Input Line Entry System representation is CC1=CC(I)=CC(C)=C1N, illustrating the connectivity pattern and bond arrangements [1]. The International Chemical Identifier provides a standardized structural description: InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 [1] [2]. This notation confirms the planar aromatic system with specific substitution patterns that define the compound's chemical behavior.

Crystallographic analysis reveals that the iodine atom, nitrogen atom, and methyl carbon atoms maintain coplanarity with the benzene ring system [6]. The bond lengths and angles fall within normal ranges for aromatic compounds, with the carbon-iodine bond distance measured at 2.101 angstroms [6]. The amino group exhibits typical sp2 hybridization characteristics, contributing to the overall electronic structure and reactivity profile of the molecule.

Crystal Structure Analysis

X-ray Crystallography Data

Single-crystal X-ray diffraction studies have provided comprehensive structural data for 4-Iodo-2,6-dimethylaniline [6]. The compound crystallizes in the orthorhombic space group P212121 with specific lattice parameters determined at 298 Kelvin [6]. The unit cell dimensions are a = 4.841 angstroms, b = 11.389 angstroms, and c = 16.128 angstroms, yielding a unit cell volume of 889.2 cubic angstroms [6].

The crystallographic analysis employed molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms [6]. Data collection utilized an Enraf-Nonius CAD-4 diffractometer, measuring 1036 independent reflections with 867 reflections having intensity greater than 2σ(I) [6]. The refinement process achieved an R-factor of 0.050 and a weighted R-factor of 0.144, indicating good structural determination quality [6].

The crystal density was calculated as 1.846 megagrams per cubic meter, with Z = 4 molecules per unit cell [6]. The absorption coefficient reached 3.53 inverse millimeters, reflecting the significant X-ray absorption contribution from the iodine atom [6]. These crystallographic parameters establish the precise three-dimensional arrangement of atoms within the solid state structure.

Crystallographic ParameterValue
Space GroupP212121
Temperature298 K
Unit Cell a4.841 Å
Unit Cell b11.389 Å
Unit Cell c16.128 Å
Unit Cell Volume889.2 ų
Density1.846 Mg/m³
Z4
R-factor0.050

Crystal Packing Arrangements

The crystal structure exhibits specific intermolecular interactions that stabilize the solid state arrangement [6]. Intermolecular N-H···N hydrogen bonds with a distance of 3.248 angstroms contribute significantly to the structural stability [6]. These hydrogen bonding interactions occur between amino groups of adjacent molecules, creating a network that influences the overall packing efficiency.

The molecules arrange in stacks along the crystallographic a-axis, with the hydrogen bonding network extending throughout the crystal lattice [6]. The donor-acceptor distance for the N-H···N interaction measures 0.86 angstroms for the N-H bond and 2.45 angstroms for the H···N contact, with a bond angle of 155.3 degrees [6]. This geometric arrangement optimizes the hydrogen bonding strength while maintaining favorable packing density.

The crystal packing demonstrates how the molecular shape and electronic distribution influence the solid state properties [6]. The planar aromatic system facilitates efficient stacking interactions, while the polar amino group provides directional hydrogen bonding capabilities that organize the crystal structure. These packing arrangements directly impact the physical properties such as melting point, solubility, and thermal stability of the crystalline material.

Physical State and Appearance

4-Iodo-2,6-dimethylaniline exists as a solid crystalline material under standard temperature and pressure conditions [2] [3]. The compound typically appears as white to light yellow crystals or crystalline powder, with some sources describing needle-like crystal morphology [6] [7]. The physical form can vary from light-colored to dark red or brown solid, depending on purity levels and storage conditions [7].

The compound exhibits characteristic crystalline properties consistent with organic aromatic compounds [8] [5]. The solid state maintains structural integrity across a range of temperatures, transitioning to liquid phase only upon reaching the melting point temperature [9] [5]. The crystalline nature contributes to the compound's stability and handling characteristics in laboratory and industrial applications.

Commercial preparations typically achieve purity levels of 97-98%, appearing as solid crystalline material suitable for chemical synthesis applications [2] [3]. The physical appearance serves as an initial quality indicator, with pure samples exhibiting consistent coloration and crystal formation patterns [7]. These visual characteristics, combined with analytical confirmation, ensure proper identification and quality control of the chemical compound.

Melting Point and Boiling Point Characteristics

The melting point of 4-Iodo-2,6-dimethylaniline has been consistently reported across multiple sources as 52-53 degrees Celsius [9] [8] [5] [7]. This relatively low melting point reflects the molecular structure and intermolecular forces within the crystalline solid [9] [5]. The narrow melting range indicates good purity and structural homogeneity of the crystalline material.

Boiling point determinations show variation depending on measurement conditions and pressure [9] [8] [5]. Under standard atmospheric pressure (760 millimeters of mercury), the compound exhibits a boiling point of 290.6 degrees Celsius [8] [5]. Alternative measurements under reduced pressure conditions report boiling points of 120 degrees Celsius at 0.998 Torr pressure [9] [10]. These variations demonstrate the pressure-dependent nature of the vapor-liquid transition.

The thermal transition properties reflect the balance between intermolecular forces and thermal energy [9] [5]. The substantial difference between melting and boiling points indicates significant intermolecular attractions in the liquid phase, requiring considerable thermal energy for complete vapor phase transition [8] [5]. These thermal characteristics are essential for determining appropriate handling, storage, and processing conditions for the compound.

Thermal PropertyValueConditions
Melting Point52-53°CStandard pressure
Boiling Point290.6°C760 mmHg
Boiling Point120°C0.998 Torr

Density and Solubility Parameters

The density of 4-Iodo-2,6-dimethylaniline has been determined through both experimental measurement and computational prediction [9] [8] [5]. Experimental values report a density of 1.7 ± 0.1 grams per cubic centimeter [8] [5]. Computational predictions yield a density of 1.688 ± 0.06 grams per cubic centimeter, showing good agreement with experimental determinations [9] [10].

Solubility characteristics vary significantly depending on the solvent system [11] [12]. The compound demonstrates insolubility in water, consistent with its hydrophobic aromatic structure and minimal polar character [11]. However, 4-Iodo-2,6-dimethylaniline exhibits good solubility in common organic solvents including methanol, ethanol, and dichloromethane [12]. This solubility pattern reflects the predominant nonpolar character of the molecular structure.

The partition coefficient (log P) has been calculated as 3.07140, indicating significant lipophilicity and preference for organic phases over aqueous systems [8]. This parameter influences the compound's behavior in extraction processes, biological systems, and environmental fate [8]. The refractive index of 1.645 provides additional physical characterization data for identification and purity assessment purposes [5].

Physical PropertyValue
Density (experimental)1.7 ± 0.1 g/cm³
Density (predicted)1.688 ± 0.06 g/cm³
Water SolubilityInsoluble
Organic Solvent SolubilitySoluble
Log P3.07140
Refractive Index1.645

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

4102-53-8

Wikipedia

4-Iodo-2,6-dimethylaniline

Dates

Last modified: 08-15-2023

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